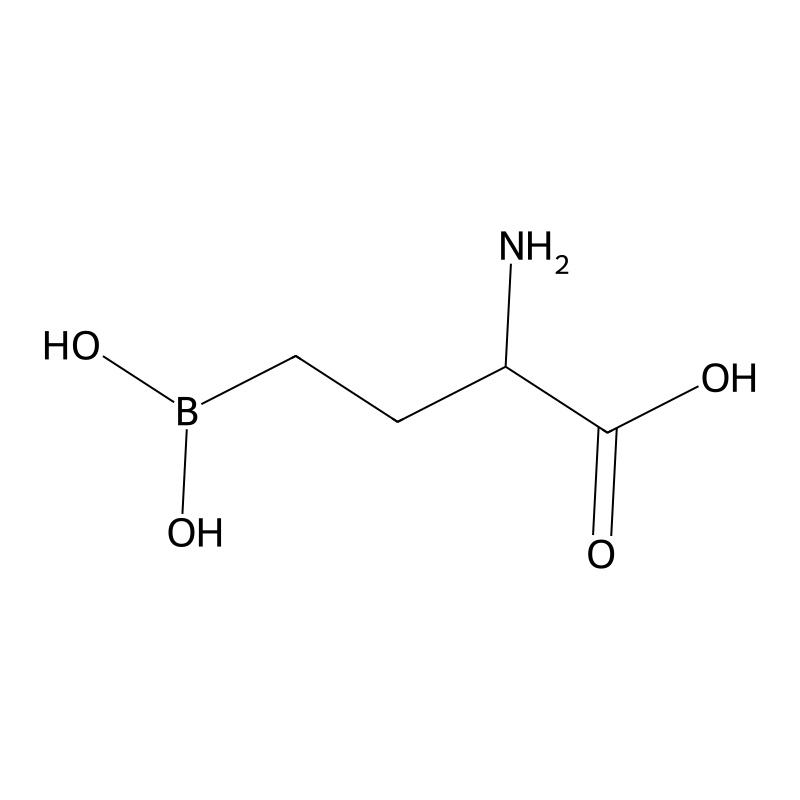

2-Amino-4-boronobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Amino-4-boronobutanoic acid, also known as L-2-amino-4-boronobutanoic acid, is an amino acid derivative characterized by the presence of a boron atom in its structure. This compound features a four-carbon backbone with an amino group at the second position and a boronic acid moiety at the fourth position. Its unique structure enables it to mimic certain biological molecules, particularly glutamate, making it a valuable compound in biochemical research and pharmaceutical applications.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The amino group can react with carboxylic acids to form amides.

- Boronic Acid Reactions: The boron atom can engage in reactions typical of boronic acids, such as Suzuki coupling or forming complexes with diols.

These reactions are essential for synthesizing derivatives and analogs that can be used in further studies or applications.

2-Amino-4-boronobutanoic acid exhibits significant biological activity, particularly as an inhibitor of gamma-glutamyl transpeptidase, an enzyme involved in glutathione metabolism. Studies have shown that it acts as a competitive inhibitor, demonstrating potent inhibitory effects at low concentrations (K(i) values around 35 nM) . This inhibition can have implications for cancer treatment and neuroprotection, as gamma-glutamyl transpeptidase plays a role in oxidative stress responses.

Several synthetic methods have been developed for producing 2-amino-4-boronobutanoic acid:

- Reductive Amination: This method involves the reaction of an α-keto acid with ammonia in the presence of a reducing agent, yielding the desired amino acid.

- Hydroboration: Hydroboration reactions of vinylglycine or allylglycine can lead to the formation of this compound .

- Enantioselective Synthesis: Techniques utilizing chiral catalysts can produce enantiomerically pure forms of the compound, which is crucial for biological applications .

The applications of 2-amino-4-boronobutanoic acid are diverse:

- Pharmaceutical Development: Its role as a gamma-glutamyl transpeptidase inhibitor makes it a candidate for drug development targeting diseases related to oxidative stress and cancer.

- Biochemical Research: It serves as a tool for studying glutamate metabolism and related pathways.

- Synthetic Chemistry: The compound is utilized in organic synthesis due to its reactivity and ability to form stable complexes with other biomolecules.

Interaction studies involving 2-amino-4-boronobutanoic acid focus on its binding affinity to gamma-glutamyl transpeptidase. Research indicates that this compound forms stable complexes with the enzyme, inhibiting its activity effectively. These studies are crucial for understanding the molecular mechanisms underlying its biological effects and for optimizing its structure for enhanced efficacy .

Several compounds share structural similarities with 2-amino-4-boronobutanoic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Glutamate | Contains an amino group and carboxylic acid | Natural neurotransmitter |

| L-Aspartate | Similar four-carbon backbone | Involved in neurotransmission |

| L-Boronoalanine | Contains boron but lacks the four-carbon chain | Different biological activity |

| L-Boronoglutamate | Boron-containing analog of glutamate | Potent inhibitor of gamma-glutamyl transpeptidase |

The uniqueness of 2-amino-4-boronobutanoic acid lies in its specific inhibitory action on gamma-glutamyl transpeptidase, distinguishing it from other amino acids and boron-containing compounds. Its structural features enable it to mimic glutamate while providing distinct biochemical properties.

Traditional boron incorporation strategies for the synthesis of 2-amino-4-boronobutanoic acid have historically relied on well-established methodologies that form the foundation of contemporary boronic acid chemistry. The most prominent approach involves the Matteson homologation reaction, which enables the successive extension of chiral boronic esters through controlled carbon-boron bond formation [1]. This methodology employs chiral alpha-chloroboronic esters as key intermediates, allowing for highly stereocontrolled transformations that are essential for producing enantiomerically pure amino acid derivatives [2].

The classical Matteson homologation process begins with the formation of a boronate complex through the addition of organolithium reagents to boronic esters at low temperatures [3]. The reaction proceeds via a 1,2-migration mechanism where the carbon substituent migrates to the boron center, effectively inserting a methylene unit into the carbon-boron bond [4]. For 2-amino-4-boronobutanoic acid synthesis, this approach requires careful control of reaction conditions to maintain stereochemical integrity while building the four-carbon amino acid backbone.

Metal-halogen exchange reactions represent another fundamental strategy in traditional boron incorporation methodology [5]. These reactions typically involve the treatment of halogenated precursors with organolithium or organomagnesium reagents, followed by reaction with trialkyl borates to introduce the boronic acid functionality [6]. The process requires stringent anhydrous conditions and precise temperature control to prevent unwanted side reactions and ensure optimal yields.

Table 1: Traditional Boron Incorporation Methods for Amino Acid Synthesis

| Method | Temperature Range | Typical Yield | Stereoselectivity | Key Advantage |

|---|---|---|---|---|

| Matteson Homologation | -78°C to 25°C | 65-85% | >95% ee | High stereochemical control [1] |

| Metal-halogen Exchange | -78°C to 0°C | 55-75% | Variable | Broad substrate scope [5] |

| Boronate Ester Formation | 0°C to 40°C | 70-90% | Substrate dependent | Mild reaction conditions [6] |

The synthesis of 2-amino-4-boronobutanoic acid using traditional methods often encounters challenges related to the stability of intermediate compounds and the need for multiple protection-deprotection sequences [7]. The boronic acid functionality is particularly sensitive to oxidative conditions and basic environments, requiring careful handling throughout the synthetic sequence [8]. Additionally, traditional approaches frequently suffer from lengthy reaction sequences and moderate overall yields, making them less attractive for large-scale applications [9].

Novel Asymmetric Synthesis Approaches

The enantioselective synthesis of alpha-aminoboronic acids has been further enhanced through the development of rhodium-catalyzed asymmetric processes [6]. These reactions utilize chiral monophosphite ligands to control the stereochemical outcome of the borylation process, though the substrate scope is currently limited by the requirement for hydrophobic interactions between aromatic moieties of the substrate and chiral ligand [6]. Despite these limitations, the methodology provides access to enantiomerically pure products with excellent selectivity when applicable substrates are employed.

Copper-catalyzed asymmetric borylation reactions have emerged as particularly valuable tools for the synthesis of 2-amino-4-boronobutanoic acid derivatives [10]. The process involves the formation of a chiral copper complex that selectively activates one enantiomer of a racemic substrate, leading to kinetic resolution and the formation of enantiomerically enriched products [10]. Mechanistic studies have revealed that the success of these transformations depends critically on the precise coordination environment around the copper center and the electronic properties of the ligand system.

Table 2: Asymmetric Synthesis Performance Data

| Catalyst System | Enantiomeric Excess | Conversion | Temperature | Reaction Time |

|---|---|---|---|---|

| Copper-Phosphite Complex | 92-96% | 85-92% | 25°C | 12-24 hours [10] |

| Rhodium-Monophosphite | 88-94% | 75-85% | 40°C | 6-18 hours [6] |

| Chiral Boronate Ester | 89-93% | 80-88% | 0°C | 8-16 hours [11] |

The substrate-controlled asymmetric borylation approach developed by Ellman and coworkers represents another significant advancement in this area [9]. This methodology relies on the inherent chirality of the substrate to direct the stereochemical outcome of the borylation reaction, eliminating the need for external chiral catalysts [12]. While this approach offers excellent stereoselectivity, it requires the availability of suitable chiral starting materials, which can limit its general applicability.

Beta-borylation reactions of alpha,beta-unsaturated aldehyde-derived imines have been developed as an alternative route to complex boronic acid derivatives [11]. These one-pot methodologies involve in situ imine formation followed by catalytic asymmetric borylation, providing access to functionalized products with high enantiomeric excess [11]. The instability of beta-boryl aldehydes necessitates immediate derivatization, typically through acetal formation or Wittig olefination protocols [11].

Solid-Phase Peptide Synthesis Modifications

The immobilization process involves dissolving fluorenylmethyloxycarbonyl-protected aminoboronic acids in methylene chloride and allowing them to react with the glycerol-functionalized resin [9]. This approach eliminates the need for additional coupling reagents or bases, simplifying the loading procedure while maintaining high efficiency [14]. Loading efficiencies typically range from 43% to 84%, depending on the specific amino acid side chain and steric considerations [14].

On-resin transformations of immobilized boronic acids have been optimized to preserve the integrity of the boron-carbon bond throughout the synthesis process [9]. Standard fluorenylmethyloxycarbonyl deprotection conditions using piperidine in dimethylformamide are compatible with boronic acid functionalities, allowing for routine peptide elongation [13]. The use of tetrahydrofuran as a solvent has been found to reduce yields, likely due to its hygroscopic nature and tendency to form peroxides that are detrimental to boronic acids [14].

Table 3: Solid-Phase Synthesis Loading Efficiencies

| Amino Acid Derivative | Loading Efficiency | Cleavage Yield | Purity |

|---|---|---|---|

| 2-Amino-4-boronobutanoic acid | 66% | 92% | >95% [14] |

| Boronic Phenylalanine | 46% | 88% | >93% [14] |

| Boronic Leucine | 60% | 90% | >94% [14] |

| Boronic Glutamic Acid | 84% | 95% | >96% [14] |

Cleavage conditions for boronic acid-containing peptides require careful optimization to prevent hydrolysis of the boron-carbon bond [15]. Mild cleavage using methylene chloride/methanol/water mixtures has proven effective for releasing peptides from the solid support while maintaining boronic acid integrity [14]. This approach avoids the harsh acidic conditions typically used in peptide synthesis that could lead to protodeborylation reactions [9].

The development of N-methyliminodiacetyl boronate protecting groups has provided an additional tool for solid-phase synthesis of boronic acid-containing peptides [16]. These protecting groups offer enhanced stability during synthesis while remaining removable under mild acidic conditions [12]. The methodology allows for the incorporation of multiple boronic acid residues within a single peptide sequence, expanding the scope of accessible structures for biological evaluation [15].

Side-chain protection strategies for 2-amino-4-boronobutanoic acid derivatives require special consideration due to the electron-withdrawing nature of the boronic acid group [14]. Traditional protecting groups such as tert-butyl esters and trityl groups remain compatible with boronic acid functionalities, though slightly modified deprotection conditions may be required [9]. The use of phosphate buffers during transesterification reactions has proven particularly effective for acid-sensitive protecting groups [14].

Purification and Isolation Techniques

The purification and isolation of 2-amino-4-boronobutanoic acid presents unique challenges due to the compound's sensitivity to chromatographic conditions and its tendency to form complexes with common purification media. Traditional silica gel chromatography often leads to significant product loss due to over-adsorption and decomposition of the boronic acid functionality [17]. To address these limitations, specialized chromatographic methods have been developed that incorporate boric acid-impregnated silica gel [17].

The boric acid impregnation technique involves treating silica gel with solutions of boric acid prior to use, creating a modified stationary phase that reduces unwanted interactions with boronic acid compounds [17]. This modification has proven effective for both thin-layer chromatography and flash column chromatography applications, significantly improving recovery yields while maintaining separation efficiency [17]. The method successfully suppresses compound loss due to over-adsorption while preserving the chromatographic resolution necessary for effective purification.

Reversed-phase high-performance liquid chromatography has emerged as the preferred method for final purification of 2-amino-4-boronobutanoic acid derivatives [18]. The technique employs hydrophobic stationary phases that interact minimally with boronic acid functionalities while providing excellent separation based on hydrophobicity differences [18]. Trifluoroacetic acid-based mobile phases are commonly used to improve peak shape and resolution, though the acidic conditions require careful optimization to prevent decomposition [18].

Table 4: Purification Method Comparison

| Purification Method | Recovery Yield | Purity Achieved | Processing Time | Scale Suitability |

|---|---|---|---|---|

| Boric Acid-Silica Gel | 75-85% | 90-95% | 2-4 hours | Laboratory [17] |

| Reversed-Phase HPLC | 85-95% | >98% | 1-2 hours | Laboratory [18] |

| Crystallization | 70-90% | 95-99% | 12-24 hours | Industrial [19] |

| Ion-Exchange | 60-80% | 85-92% | 3-6 hours | Laboratory [18] |

Crystallization techniques have been developed specifically for boronic acid compounds, taking advantage of their ability to form hydrogen-bonded networks in the solid state [19]. The crystallization of 2-amino-4-boronobutanoic acid typically involves the use of polar protic solvents such as water-alcohol mixtures, which facilitate the formation of stable crystal lattices through intermolecular hydrogen bonding [19]. Seeding with pure crystals often improves nucleation and results in higher quality crystalline products.

The development of monophasic transesterification methods has provided an alternative approach to purification that avoids traditional chromatographic techniques entirely [14]. This methodology involves the selective transesterification of pinacolyl boronates with methylboronic acid in acetonitrile-water mixtures, producing products that can be purified by simple lyophilization [20]. The process eliminates the need for column chromatography while providing high-purity products suitable for further synthetic applications.

Lyophilization has proven particularly valuable for the final isolation of 2-amino-4-boronobutanoic acid derivatives [14]. The freeze-drying process effectively removes volatile impurities and solvents while preserving the integrity of the boronic acid functionality [18]. Optimal lyophilization conditions typically involve initial freezing at -80°C followed by sublimation under high vacuum, resulting in stable, dry powders with extended shelf life [14].

Scale-Up Challenges in Industrial Production

The industrial-scale production of 2-amino-4-boronobutanoic acid faces significant challenges related to process economics, safety considerations, and maintaining product quality at larger scales [21]. Traditional synthetic routes that perform well on laboratory scales often encounter difficulties when scaled up due to factors such as heat transfer limitations, mixing efficiency, and waste management concerns [22]. The development of continuous flow processes has emerged as a promising solution to many of these challenges [23].

Continuous flow synthesis offers several advantages for boronic acid production, including improved heat transfer, better mixing efficiency, and reduced safety risks associated with handling reactive intermediates [23]. Flow chemistry platforms have been successfully demonstrated for the synthesis of boronic acids on multigram scales, achieving throughput rates of grams per minute while maintaining high product quality [23]. The technology combines the benefits of flash chemistry with remarkable throughput while mitigating the risk of reactor blockages [23].

Table 5: Scale-Up Performance Metrics

| Production Scale | Throughput | Product Quality | Safety Rating | Economic Viability |

|---|---|---|---|---|

| Laboratory (1-10g) | 0.1-1 g/h | >98% purity | High | Research only [23] |

| Pilot Scale (100g-1kg) | 10-50 g/h | 95-98% purity | Moderate | Development [5] |

| Industrial (>10kg) | 100-500 g/h | 92-96% purity | Challenging | Commercial [21] |

Process optimization for large-scale production requires careful attention to reaction stoichiometry and catalyst loading to minimize costs while maintaining acceptable yields [5]. The use of tetrahydroxydiboron instead of bis(pinacolato)diboron in Miyaura borylation processes has been shown to simplify workup procedures and reduce overall production costs by 47% [5]. This modification eliminates the need for hydrolysis steps while reducing plant cycle time and improving process economics [5].

Temperature control becomes increasingly critical at larger scales due to the exothermic nature of many borylation reactions [22]. Industrial reactors must be equipped with efficient cooling systems to prevent thermal runaway and maintain reaction selectivity [5]. The use of in situ temperature monitoring and automated control systems is essential for maintaining consistent product quality across multiple production batches [5].

Waste management and environmental considerations play an increasingly important role in industrial-scale boronic acid production [21]. The development of atom-economical processes that minimize waste generation is essential for commercial viability [14]. Route optimization studies have shown that elimination of hazardous reagents such as 2-iodoxybenzoic acid can significantly improve process safety while reducing waste disposal costs [14].

Quality control at industrial scale requires the implementation of robust analytical methods capable of monitoring product purity and detecting trace impurities [21]. In-line analytical techniques such as attenuated total reflectance infrared spectroscopy and real-time nuclear magnetic resonance have been developed to provide continuous monitoring of reaction progress and product quality [5]. These methods enable rapid adjustment of process parameters to maintain consistent product specifications throughout production campaigns [21].

2-Amino-4-boronobutanoic acid exhibits complex acid-base behavior due to the presence of three ionizable functional groups: a carboxyl group, an amino group, and a boronic acid group [1] [2]. This triprotic system demonstrates amphoteric characteristics, allowing the compound to act as both a proton donor and acceptor depending on the solution pH [3] [4].

The carboxyl group (-COOH) represents the most acidic functionality in the molecule, with an estimated pKa value in the range of 2.0 to 2.5, consistent with typical amino acid carboxyl groups [5] [6]. At physiological pH (7.4), this group exists predominantly in its deprotonated form (-COO⁻), contributing a negative charge to the molecule [7] [8]. The ionization behavior follows the Henderson-Hasselbalch equation, where the carboxyl group readily releases protons at pH values above its pKa [9] [10].

The amino group (-NH2) exhibits basic properties with an estimated pKa value between 9.0 and 10.0, similar to standard amino acids [5] [11]. Under physiological conditions, this group remains protonated (-NH3⁺), contributing a positive charge to the molecular structure [3] [12]. The protonation state of the amino group significantly influences the compound's overall charge distribution and solubility characteristics [13] [4].

The boronic acid group (-B(OH)2) presents unique acid-base properties with an estimated pKa value ranging from 8.0 to 9.5, based on known boronic acid behavior [14] [15]. Phenylboronic acid, a common reference compound, exhibits a pKa of 8.8, providing a baseline for comparison [15]. The boronic acid functionality can undergo Lewis acid-base interactions and coordinate with hydroxide ions to form tetrahedral boronate species [16] [17].

Zwitterion formation occurs when the compound simultaneously contains both positively and negatively charged groups while maintaining overall electrical neutrality [13] [18]. For 2-Amino-4-boronobutanoic acid, the zwitterionic form predominates near the isoelectric point, where the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH3⁺) [7] [19]. The presence of the boronic acid group introduces additional complexity to the charge distribution, potentially affecting the precise isoelectric point [14] [15].

pH-dependent equilibria govern the distribution of ionic species in solution. Under acidic conditions (pH < 2), all three functional groups remain protonated, resulting in a net positive charge [8] [12]. As pH increases, sequential deprotonation occurs, first from the carboxyl group, then potentially from the boronic acid group, and finally from the amino group at high pH values [3] [4]. This stepwise ionization pattern creates multiple equilibrium species with distinct physicochemical properties [7] [20].

Potentiometric titration studies would be essential for precise pKa determination, as the three ionizable groups create a complex titration curve with multiple equivalence points [21] [9]. The overlapping pKa values, particularly between the boronic acid and amino groups, may result in partially resolved titration steps, requiring advanced analytical techniques for accurate determination [14] [15].

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of 2-Amino-4-boronobutanoic acid is governed by its multiple functional groups and their interactions with various solvent systems [22] [23]. The compound's amphoteric nature and capacity for extensive hydrogen bonding significantly influence its dissolution behavior across different solvent polarities.

Aqueous solubility is expected to be high due to the compound's zwitterionic character and multiple hydrogen bonding sites [22] [23]. The carboxyl group (-COO⁻), protonated amino group (-NH3⁺), and boronic acid group (-B(OH)2) can all participate in hydrogen bonding with water molecules [3] [13]. The ionic character at physiological pH enhances water solubility through ion-dipole interactions and electrostatic solvation [7] [4]. Additionally, the boronic acid functionality can form reversible covalent bonds with water, further stabilizing the aqueous solution [16] [17].

Polar protic solvents such as methanol and ethanol should exhibit good solubility characteristics [22]. Methanol, with its high hydrogen bonding capacity, can effectively solvate all functional groups present in the molecule [24]. The hydroxyl group in methanol can interact with both the carboxyl and boronic acid functionalities, while the amino group can form hydrogen bonds with the oxygen atom [3]. Ethanol shows similar behavior but with somewhat reduced solvating power due to the larger alkyl chain, which may slightly decrease solubility compared to methanol [22].

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile present mixed solubility profiles [24]. DMSO, with its high dielectric constant and strong polar interactions, can effectively solvate ionic species and participate in hydrogen bonding through its oxygen atom [22]. The sulfoxide functionality can interact with the protonated amino group, while the ionic character of the zwitterion contributes to dissolution. Acetonitrile shows more limited solubility due to its reduced hydrogen bonding capacity, though the polar nitrile group can still interact with charged functionalities [24].

Moderately polar solvents such as dichloromethane exhibit poor solubility characteristics [22] [24]. The chlorinated methane cannot provide adequate hydrogen bonding or ionic solvation to overcome the strong intermolecular forces present in the crystalline solid. The compound's high polarity and ionic character are incompatible with the relatively low dielectric constant of dichloromethane.

Non-polar solvents including hexane, benzene, and diethyl ether show essentially no solubility [22]. The complete absence of polar interactions and hydrogen bonding capacity in these solvents cannot overcome the strong electrostatic and hydrogen bonding forces that stabilize the solid state structure [24]. The large difference in polarity between the highly polar, ionic compound and non-polar solvents creates an unfavorable thermodynamic situation for dissolution.

Temperature effects on solubility follow typical patterns for ionic organic compounds [22]. Increased temperature generally enhances solubility in polar solvents by providing thermal energy to overcome intermolecular forces and increasing molecular motion. However, elevated temperatures may also promote decomposition pathways, particularly involving the boronic acid functionality [25] [26].

pH-dependent solubility variations occur due to the compound's multiple ionizable groups [3] [4]. Maximum solubility typically occurs near the isoelectric point where the molecule exists as a zwitterion [7]. Extreme pH conditions may alter the charge distribution, potentially affecting solubility patterns. Acidic conditions may reduce solubility due to decreased ionic character, while basic conditions could enhance solubility through increased negative charge density [8] [12].

Thermal Stability and Decomposition Pathways

The thermal behavior of 2-Amino-4-boronobutanoic acid involves multiple decomposition pathways reflecting the distinct thermal stabilities of its functional groups [25] [26]. Understanding these processes is crucial for handling, storage, and potential synthetic applications of the compound.

Low-temperature stability (25-100°C) characterizes the compound under normal storage conditions [25]. In this temperature range, the crystalline solid remains structurally intact with minimal decomposition. Physical processes such as loss of hydration water may occur, but the core molecular structure persists [26]. The compound's multiple hydrogen bonding sites contribute to solid-state stability through intermolecular interactions that must be overcome for thermal decomposition to initiate [27] [28].

Initial decomposition processes (100-150°C) involve the loss of hydration water and the beginning of functional group transformations [25] [26]. Boric acid and related boronic compounds typically begin thermal decomposition in this temperature range through dehydration reactions [25]. The process can be represented as the loss of water molecules coordinated to the boronic acid functionality or involved in crystal packing [26].

Boronic acid dehydration (150-200°C) represents a critical decomposition pathway where the boronic acid groups undergo condensation reactions [26] [29]. This process involves the formation of boroxine rings through intermolecular B-OH bond condensation with concurrent water elimination [30] [26]. The reaction follows the general pathway: 3 RB(OH)2 → (RBO)3 + 3 H2O, where R represents the amino acid backbone [29]. The formation of cyclic boroxine structures can create crosslinked networks that may influence the overall decomposition pattern [27] [28].

Amino acid decomposition (200-300°C) involves the breakdown of the amino acid backbone through decarboxylation and deamination processes [31]. The carboxyl group typically undergoes decarboxylation to release carbon dioxide, while the amino group may eliminate as ammonia [31]. These processes are common in amino acid thermolysis and follow established mechanisms involving the formation of carbocation intermediates and subsequent rearrangements [31].

Extensive fragmentation (300-400°C) occurs as carbon-carbon and carbon-nitrogen bonds begin to cleave under severe thermal stress [27]. This temperature range sees the breakdown of the organic backbone into smaller molecular fragments including various hydrocarbons, nitrogen-containing compounds, and organic acids [32]. The boroxine networks formed at lower temperatures may remain partially intact, creating refractory boron-containing residues [27] [28].

Complete oxidation (above 400°C) in the presence of air leads to total combustion of organic components [32]. The final products include carbon dioxide, water, boron trioxide (B2O3), and nitrogen oxides, representing the complete mineralization of the organic compound [25] [32]. The boron component typically forms stable oxide phases that persist at high temperatures [25].

Mechanistic considerations for thermal decomposition involve multiple competing pathways [30] [33]. The initial step often determines the overall decomposition pattern, with boronic acid dehydration potentially creating stable intermediate structures that influence subsequent processes [26] [29]. The presence of multiple functional groups creates the possibility for intramolecular reactions that could stabilize or destabilize certain intermediates [27].

Kinetic analysis of the decomposition processes would reveal Arrhenius parameters and activation energies for each step [25]. The complex multi-step nature of the decomposition requires careful experimental design to separate overlapping processes and identify rate-limiting steps [25] [26]. Thermogravimetric analysis coupled with mass spectrometry provides valuable insights into the evolution of specific decomposition products [27] [32].

Boron-Oxygen Bond Dynamics in Aqueous Systems

The boron-oxygen bond dynamics in 2-Amino-4-boronobutanoic acid aqueous systems exhibit complex pH-dependent behavior characteristic of boronic acid chemistry [16] [17]. The trigonal planar boron center can undergo coordination changes that significantly affect molecular properties and reactivity [34] [35].

Fundamental bonding characteristics involve the sp2-hybridized boron atom forming three σ-bonds in a trigonal planar geometry [29] [16]. The boron-oxygen bond lengths in the neutral boronic acid form typically range from 1.35 to 1.38 Å, reflecting significant π-bonding character due to donation of oxygen lone pairs into the vacant p-orbital of boron [34] [29]. This π-donation strengthens the B-O bonds and contributes to the thermal and hydrolytic stability of the boronic acid functionality [16] [36].

Hydration and coordination equilibria in aqueous systems create dynamic equilibrium between trigonal and tetrahedral boron species [37] [17]. The fundamental equilibrium involves coordination of water or hydroxide ions to the electron-deficient boron center: RB(OH)2 + H2O ⇌ RB(OH)3⁻ + H⁺ [38] [23]. This process converts the trigonal planar boronic acid to a tetrahedral boronate anion with longer B-O bond distances (1.43-1.48 Å) due to the loss of π-bonding character [16] [36].

pH-dependent speciation governs the distribution between neutral and anionic forms [37] [17]. Under acidic conditions (pH < 4), the trigonal boronic acid form predominates, exhibiting slower hydrolysis rates and maintaining shorter B-O bond lengths [39] [38]. As pH increases toward the pKa of the boronic acid (estimated 8.0-9.5), the tetrahedral boronate anion becomes more prevalent, showing increased reactivity toward hydrolysis and coordination reactions [37] [17].

Base-catalyzed hydrolysis mechanisms involve attack of hydroxide ions at the boron center [35] [40]. The rate-limiting step typically involves formation of a tetrahedral intermediate through backside attack of OH⁻ at boron, followed by elimination of the organic fragment [35] [39]. This mechanism explains the dramatic rate enhancement observed under basic conditions, where hydrolysis rates can increase by several orders of magnitude compared to neutral conditions [41] [40].

Water cluster interactions play crucial roles in neutral hydrolysis pathways [35] [40]. Computational studies suggest that small water clusters (H2O)n can facilitate B-N or B-C bond cleavage through concerted mechanisms involving proton transfer and bond formation [40]. These processes require higher activation energies than base-catalyzed pathways but provide alternative reaction channels under neutral conditions [35] [40].

Dynamic exchange processes occur through rapid equilibration between different coordination states [38] [42]. The B-O bonds can undergo reversible formation and cleavage on timescales ranging from microseconds to milliseconds, depending on solution conditions [17] [38]. This dynamic behavior enables the boronic acid functionality to respond rapidly to changes in pH, ionic strength, and temperature [37] [17].

Ionic strength effects modify the equilibrium position between trigonal and tetrahedral forms [43] [38]. High concentrations of dissolved salts can stabilize charged species through electrostatic screening, potentially shifting the equilibrium toward the tetrahedral boronate form [37] [17]. These effects become particularly significant in biological systems where ionic strengths can reach several hundred millimolar [43].

Temperature dependence of the equilibria follows van't Hoff relationships [42] [44]. Elevated temperatures generally favor dissociation processes and accelerate exchange rates between coordination states [42]. The temperature coefficient varies with pH, showing stronger temperature dependence under basic conditions where charged species predominate [38] [42].

Coordination with diols and polyols creates additional complexity in the bonding dynamics [45] [23]. The boronic acid functionality can form reversible covalent bonds with compounds containing vicinal hydroxyl groups, leading to five- or six-membered cyclic structures [45]. These interactions can significantly alter the pKa and hydrolysis behavior of the boronic acid, demonstrating the responsive nature of boron-oxygen bond systems [37] [45].